molecular formula C11H12N4O2 B12076518 Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate

Katalognummer: B12076518
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: ZFKXCYCZNODOLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as FeCl3 or polyvinyl pyrrolidine (PVP) to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .

Major Products

Major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted pyrazoles.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pyrazole ring and the pyridyl group play crucial roles in its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate is unique due to the presence of both the pyrazole ring and the pyridyl group, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H12N4O2

Molekulargewicht

232.24 g/mol

IUPAC-Name

ethyl 5-amino-1-pyridin-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-6-10(12)15(14-9)8-4-3-5-13-7-8/h3-7H,2,12H2,1H3

InChI-Schlüssel

ZFKXCYCZNODOLH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.